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molecular formula C8H8ClNO2S B8361535 5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

Cat. No. B8361535
M. Wt: 217.67 g/mol
InChI Key: NWTQMVWNBJCTAR-UHFFFAOYSA-N
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Patent
US07998980B2

Procedure details

To a solution of 2,5-dichloropyridine (13, 2.04 g, 13.8 mmol) in 40 mL of dry DMF was added K2CO3 (1.91 g, 13.8 mmol) and reaction mixture was stirred for 30 min at ambient temperature. Neat methylthioglycolate (1.26 mL, 14 mmol) was added via syringe and the reaction mixture was stirred overnight under N2. The reaction mixture was treated with H2O (120 mL) and the product was extracted into EtOAc (2×220 mL). Combined organic layers were washed with lot of water, brine, dried over Na2SO4, filtered and concentrated to give 2.3 g of crude material which was purified by column chromatography (hexanes/EtOAc). Obtained 1.1 g (5.0 mmol) of target 14, as a colorless oil, in 36% yield.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
methylthioglycolate
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[C:9]([O-])([O-])=O.[K+].[K+].C[CH:16]([SH:20])[C:17]([O-:19])=[O:18].O>CN(C=O)C>[CH3:9][O:19][C:17](=[O:18])[CH2:16][S:20][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
methylthioglycolate
Quantity
1.26 mL
Type
reactant
Smiles
CC(C(=O)[O-])S
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight under N2
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (2×220 mL)
WASH
Type
WASH
Details
Combined organic layers were washed with lot of water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CSC1=NC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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